2-(PHENYLSULFONYLHYDRAZINYLIDENE)ACETIC ACID
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Overview
Description
2-(PHENYLSULFONYLHYDRAZINYLIDENE)ACETIC ACID is a chemical compound with the molecular formula C8H8N2O4S. It is known for its unique structure, which includes a phenylsulfonyl group attached to a hydrazono group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [(phenylsulfonyl)hydrazono]- typically involves the reaction of phenylsulfonylhydrazine with acetic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound .
Industrial Production Methods
Industrial production of acetic acid, [(phenylsulfonyl)hydrazono]- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors. The product is then purified using techniques such as crystallization or distillation to obtain the final compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(PHENYLSULFONYLHYDRAZINYLIDENE)ACETIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler molecules.
Substitution: The phenylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the
Properties
CAS No. |
19395-50-7 |
---|---|
Molecular Formula |
C8H8N2O4S |
Molecular Weight |
228.23 g/mol |
IUPAC Name |
(2E)-2-(benzenesulfonylhydrazinylidene)acetic acid |
InChI |
InChI=1S/C8H8N2O4S/c11-8(12)6-9-10-15(13,14)7-4-2-1-3-5-7/h1-6,10H,(H,11,12)/b9-6+ |
InChI Key |
RCQAMFWVAJUBGD-RMKNXTFCSA-N |
SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC(=O)O |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C/C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
JDR 004 JDR-004 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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